molecular formula C17H13ClN4S B11042508 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11042508
M. Wt: 340.8 g/mol
InChI Key: VISLYYSMRLEQPI-UHFFFAOYSA-N
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Description

5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 2-chlorobenzylthio group at position 5 and a methyl group at position 2. This structure combines the electron-withdrawing chlorobenzyl group with the sulfur atom, influencing its electronic and steric properties. Such modifications are often employed to enhance photophysical characteristics or biological activity, as seen in related triazoloquinazoline derivatives .

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C17H13ClN4S/c1-11-19-16-13-7-3-5-9-15(13)20-17(22(16)21-11)23-10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3

InChI Key

VISLYYSMRLEQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the triazoloquinazoline core through a Dimroth-like rearrangement . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : Compounds similar to 5-[(2-chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa . The structure-activity relationship indicates that modifications in the side chains can enhance antibacterial efficacy.

Case Study: Antimicrobial Screening

A study involving synthesized triazoloquinazolines found that specific derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development as new antibacterial agents .

Anti-inflammatory Properties

The compound's structural features allow it to interact with biological targets involved in inflammatory pathways. Research indicates that certain quinazoline derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: In Vivo Anti-inflammatory Activity

In a study evaluating various quinazoline derivatives for anti-inflammatory activity, some were effective in reducing inflammation by up to 36.3% at a dosage of 50 mg/kg . This suggests that similar triazoloquinazolines may possess comparable effects.

Anticancer Potential

Emerging studies suggest that triazoloquinazolines may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Line Evaluation

In vitro studies on related compounds have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often employ assays to measure cell viability and apoptosis rates after treatment with the compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the benzyl group or the triazole ring can significantly affect its potency and selectivity.

ModificationEffect on Activity
Chlorine SubstitutionIncreases antibacterial activity
Methyl Group AdditionEnhances anti-inflammatory properties
Sulfanyl Group VariationAffects overall bioactivity

Mechanism of Action

The mechanism of action of 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with dipole moments, allowing it to bind to specific receptors and enzymes. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to its anti-inflammatory effects . Additionally, its anticancer properties are attributed to its ability to interfere with cell proliferation pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Compound R5 Substituent R2 Substituent Key Properties
Target Compound 2-Chlorobenzylsulfanyl Methyl Moderate lipophilicity
5c (Moshkina et al., 2024) 4′-Carbazol-9-yl-biphenyl Ethyl High fluorescence quantum yield
5-{[(4-Bromophenyl)methyl]sulfanyl}... 4-Bromobenzylsulfanyl Ethyl Enhanced antibacterial activity
5-Cyclopropyl-2-phenyl... Cyclopropyl Phenyl Planar structure for π-π interactions

Photophysical and Electrochemical Properties

Triazoloquinazolines are studied for applications in optoelectronics. The target compound’s photophysical behavior can be inferred from analogues:

  • Fluorescence: Derivatives like 5-(4′-diethylaminobiphenyl)-2-ethyl[1,2,4]triazolo[1,5-c]quinazoline (5d) exhibit strong solvatochromic effects with quantum yields up to 0.62 in DCM .
  • Electrochemical Gaps : Density functional theory (DFT) calculations on similar compounds show HOMO-LUMO gaps of 3.2–3.5 eV, suggesting utility as blue-emitting materials .

Antimicrobial and Antifungal Activity

  • The sulfur atom at position 5 is critical. For example, ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids show antifungal activity against Candida albicans (MIC: 12.5–25 µg/mL) .
  • The 2-chlorobenzyl group in the target compound may enhance antimicrobial potency compared to non-halogenated analogues like 5-[(3-methoxybenzyl)sulfanyl] derivatives (CAS: 860650-27-7) .

Anticancer Activity

  • 2-(Phenethyl)[1,2,4]triazolo[1,5-c]quinazoline exhibits moderate cytotoxicity (IC50: 8–15 µM) against HeLa and MCF-7 cell lines, attributed to aryl groups enhancing DNA intercalation .

Biological Activity

The compound 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN5SC_{13}H_{10}ClN_5S with a molecular weight of approximately 287.77 g/mol. The structure features a triazole ring fused to a quinazoline nucleus with a chlorobenzyl sulfanyl group attached, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that derivatives of triazoloquinazolines exhibit a range of biological activities including:

  • Antihypertensive Effects : Some derivatives have demonstrated significant antihypertensive activity in animal models. The mechanism often involves modulation of adrenergic receptors or inhibition of specific enzymes related to blood pressure regulation .
  • Anticancer Properties : Triazoloquinazolines have been tested against various cancer cell lines. For instance, compounds have shown promising results in inhibiting the growth of melanoma and other tumor cell lines. The structure-activity relationship (SAR) studies suggest that certain substitutions enhance cytotoxicity .
  • Antimicrobial Activity : Preliminary studies indicate that these compounds may possess antibacterial and antifungal properties, although specific data on this compound is limited .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to hypertension and cancer progression .
  • Receptor Modulation : Interaction with adrenergic receptors has been noted in related compounds, suggesting a potential role in modulating cardiovascular responses .

Case Studies

Several studies have evaluated the biological activity of triazoloquinazolines:

  • Antihypertensive Study : A series of triazoloquinazoline derivatives were tested for their ability to lower blood pressure in hypertensive rats. Some compounds completely abolished tachycardia induced by parent compounds, indicating their potential as adrenoblockers .
  • Cytotoxicity Assay : In vitro assays against different cancer cell lines revealed that certain derivatives exhibited IC50 values as low as 4.4 μM against human colon carcinoma (HCT116), highlighting their potential as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidineAnticancer4.4
1,2,4-Triazolo[1,5-a]quinazolinesAntihypertensiveN/A
Various Triazoloquinazoline DerivativesAntimicrobialN/A

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